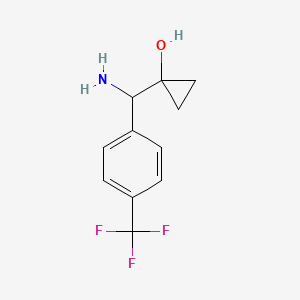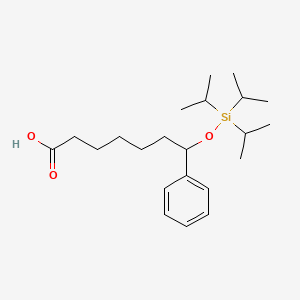![molecular formula C22H32O2Si B13895949 (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol](/img/structure/B13895949.png)
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is a complex organic compound characterized by its unique structural features. This compound is notable for its tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as column chromatography or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted silyl ethers, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is utilized in various scientific research fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule, facilitating the synthesis of complex structures. The compound’s reactivity is influenced by the electronic effects of the silyl group, which can stabilize or destabilize intermediates in various reactions.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups.
Trimethylsilyl (TMS) ether: A smaller silyl ether with similar protective properties but different steric effects.
Triisopropylsilyl (TIPS) ether: A bulkier silyl ether providing greater steric protection.
Uniqueness
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is unique due to the presence of the diphenyl groups, which offer additional steric hindrance and electronic effects compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in complex organic syntheses.
特性
分子式 |
C22H32O2Si |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C22H32O2Si/c1-18(22(5,6)23)17-24-25(21(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18,23H,17H2,1-6H3/t18-/m1/s1 |
InChIキー |
TXQSBYAVQNZHSM-GOSISDBHSA-N |
異性体SMILES |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(C)(C)O |
正規SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



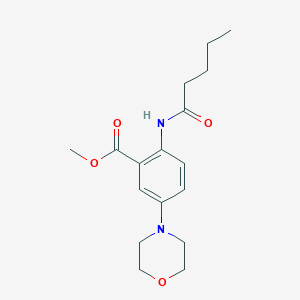


![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)
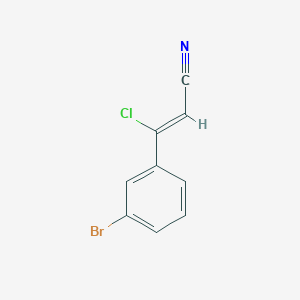
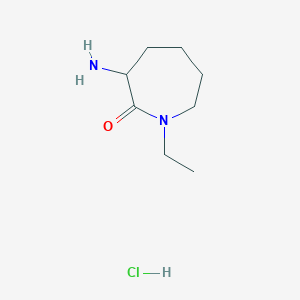
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)
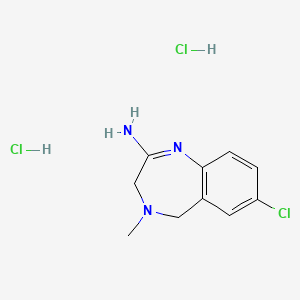
![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
